2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
2-(Phenylsulfanyl)-6,8-dioxabicyclo[321]octan-4-one is a bicyclic organic compound featuring a phenylsulfanyl group and a dioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the treatment of a precursor compound with specific reagents under controlled conditions. One method involves the use of ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid, which is treated with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen functionalities or convert sulfanyl groups to sulfoxides or sulfones.
Reduction: This reaction can reduce carbonyl groups to alcohols or convert sulfoxides back to sulfides.
Substitution: This reaction can replace the phenylsulfanyl group with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
2-(Phenylsulfanyl)-6,8-dioxabicyclo[32
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.
Medicine: It may have potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group and the dioxabicyclo structure may enable it to bind to specific sites, modulating the activity of the target molecules. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in the bicyclic structure and has been studied for its pharmacological potential.
8-Azabicyclo[3.2.1]octane: This compound is central to the family of tropane alkaloids, which have various biological activities.
Uniqueness
2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one is unique due to the presence of the phenylsulfanyl group and the dioxabicyclo structure, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c13-9-6-11(10-7-14-12(9)15-10)16-8-4-2-1-3-5-8/h1-5,10-12H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDASQHIRYVRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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